(+)-5-O-Methylsporotricale

Description

(+)-5-O-Methylsporotricale is a fungal secondary metabolite identified through biosynthetic studies of related compounds in the sporotricale family. It shares a common biosynthetic pathway with isosporothric acid (compound 4) and other derivatives, as evidenced by their structural homology and stereochemical configurations . The compound possesses the molecular formula C₁₃H₂₂O₅, deduced from high-resolution mass spectrometry (HRMS) data showing an [M + Na]⁺ adduct at m/z 281.1363, indicating a molecular weight of 258.21 g/mol . Its core structure features a dihydrofuran ring substituted with a carboxylic acid group, a methyl group, and a hydroxylated alkyl side chain. The stereochemistry of the molecule includes a 6R configuration, critical for its biological activity and stability .

Properties

CAS No. |

178759-95-0 |

|---|---|

Molecular Formula |

C24H36O6 |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

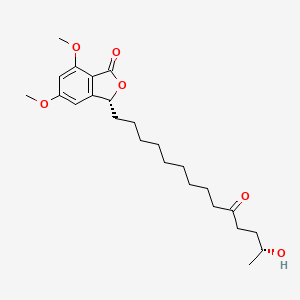

(3R)-3-[(13R)-13-hydroxy-10-oxotetradecyl]-5,7-dimethoxy-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C24H36O6/c1-17(25)13-14-18(26)11-9-7-5-4-6-8-10-12-21-20-15-19(28-2)16-22(29-3)23(20)24(27)30-21/h15-17,21,25H,4-14H2,1-3H3/t17-,21-/m1/s1 |

InChI Key |

LPYQDDHAJRABQA-DYESRHJHSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)CCCCCCCCC[C@@H]1C2=C(C(=CC(=C2)OC)OC)C(=O)O1)O |

Canonical SMILES |

CC(CCC(=O)CCCCCCCCCC1C2=C(C(=CC(=C2)OC)OC)C(=O)O1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-5-O-Methylsporotricale typically involves several steps, starting from readily available precursors. The key steps include:

Cyclization: The formation of the sporotricale ring structure is facilitated by cyclization reactions, often using catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.

Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product separation ensures consistent quality and reduces production costs.

Chemical Reactions Analysis

Types of Reactions

(+)-5-O-Methylsporotricale undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups, using reagents like sodium azide (NaN3) or sodium cyanide (NaCN).

Common Reagents and Conditions

The common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Nucleophiles: Sodium azide (NaN3), sodium cyanide (NaCN)

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and substituted derivatives of this compound.

Scientific Research Applications

(+)-5-O-Methylsporotricale has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis to create complex molecules for pharmaceuticals and agrochemicals.

Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (+)-5-O-Methylsporotricale involves its interaction with specific molecular targets in biological systems. The compound binds to enzymes or receptors, modulating their activity and triggering a cascade of biochemical reactions. For example, it may inhibit the activity of certain enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between (+)-5-O-Methylsporotricale and related compounds are highlighted below:

Table 1: Comparative Analysis of this compound and Analogues

Structural and Functional Insights

Ring Systems :

- This compound and isosporothric acid both feature a dihydrofuran core, distinguishing them from the pyrrolidine ring in 1-methyl-5-oxopyrrolidine-3-carboxylic acid . The dihydrofuran system may confer greater rigidity and influence binding interactions in biological systems compared to the more flexible pyrrolidine.

Functional Group Variations :

- The methyl group in this compound is attached to the furan oxygen, whereas the SDS-listed compound (1-methyl-5-oxopyrrolidine-3-carboxylic acid) has a methyl group on the nitrogen of the pyrrolidine ring . This difference impacts electronic properties and solubility.

Biosynthetic Relationships :

- This compound and isosporothric acid derive from a shared pathway involving hydroxylation and methylation steps, as indicated by their overlapping molecular formulas (C₁₃H₂₂O₅ vs. C₁₃H₂₀O₅) and stereochemical configurations . In contrast, 1-methyl-5-oxopyrrolidine-3-carboxylic acid lacks such biosynthetic links.

Biological Implications :

- The hydroxylated heptyl side chain in this compound may enhance membrane permeability compared to the shorter-chain SDS compound. Additionally, the 6R configuration in this compound could influence enantioselective interactions with microbial targets, a feature absent in the achiral pyrrolidine derivative .

Research Findings and Limitations

- Stereochemical Specificity : The 6R configuration in this compound is conserved across biosynthetically related compounds, suggesting evolutionary optimization for bioactivity .

- Analytical Challenges : The lack of CAS or EC numbers for this compound complicates regulatory and commercial referencing compared to the well-documented SDS compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.